molecular formula C16H19NO2 B505962 N-isobutyl-2-(1-naphthyloxy)acetamide CAS No. 391229-05-3

N-isobutyl-2-(1-naphthyloxy)acetamide

Cat. No.: B505962
CAS No.: 391229-05-3
M. Wt: 257.33g/mol
InChI Key: XKNLPSDHSMRFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(1-naphthyloxy)acetamide is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a naphthyloxy group attached to an acetamide moiety, with an isobutyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(1-naphthyloxy)acetamide typically involves nucleophilic acyl substitution reactions. One common method is the reaction of 1-naphthol with chloroacetic acid to form 2-(1-naphthyloxy)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is subsequently reacted with isobutylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide moiety can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide carbonyl carbon under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyloxy group.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-isobutyl-2-(1-naphthyloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets. For example, it has been studied as a sigma-1 receptor antagonist, where it binds to the sigma-1 receptor and modulates its activity. This interaction can influence various cellular pathways, leading to effects such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another sigma-1 receptor antagonist with similar structural features.

    2-(1-naphthyloxy)acetamide: Lacks the isobutyl substituent but shares the naphthyloxyacetamide core structure.

Uniqueness

N-isobutyl-2-(1-naphthyloxy)acetamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methylpropyl)-2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLPSDHSMRFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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